molecular formula C17H17FN4O4S B2820178 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea CAS No. 891107-09-8

3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea

Cat. No.: B2820178
CAS No.: 891107-09-8
M. Wt: 392.41
InChI Key: YDAVVDISJXMLSN-UHFFFAOYSA-N
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Description

Product Overview 3-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a synthetic organic compound with the CAS Registry Number 891107-09-8 . It has a molecular formula of C 17 H 17 FN 4 O 4 S and a molecular weight of 392.41 g/mol . This urea derivative features a pyrrolidinone core substituted with both a 4-fluorophenyl and a 4-sulfamoylphenylurea group, making it a molecule of interest in advanced medicinal chemistry and drug discovery research . Research Applications This compound is a chemical intermediate intended for research and development purposes. While specific biological data for this molecule is not widely published, its structure shares key pharmacophoric features with other patented urea derivatives that have been investigated for potential therapeutic applications. Notably, urea derivatives have been explored as potential therapeutics for cardiovascular conditions, such as heart failure . Furthermore, structurally related N-phenylurea templates have been identified as potent antagonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a promising target for managing chronic and inflammatory pain . Researchers may utilize this compound as a building block or reference standard in similar exploratory studies. Usage and Handling This product is offered for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4S/c18-11-1-5-14(6-2-11)22-10-13(9-16(22)23)21-17(24)20-12-3-7-15(8-4-12)27(19,25)26/h1-8,13H,9-10H2,(H2,19,25,26)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAVVDISJXMLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with pyrrolidinone under specific conditions to form an intermediate. This intermediate is then reacted with 4-sulfamoylphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification is essential to achieve consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the sulfamoyl group may contribute to the compound’s solubility and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to urea derivatives and fluorophenyl-containing heterocycles from the evidence, focusing on structural variations and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Groups Inferred Properties References
Target Compound Urea bridge, 4-sulfamoylphenyl, 5-oxopyrrolidin-3-yl with 4-fluorophenyl Sulfonamide, lactam, urea High solubility (sulfonamide), rigid scaffold (pyrrolidinone), metabolic stability -
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea (7) Urea bridge, 4-fluorophenyl, pyrazole with trifluoromethyl Urea, pyrazole, -CF₃ Lipophilic (-CF₃), potential CYP450 interactions, moderate solubility
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (19) Urea bridge, 4-fluorophenyl, pyrazole with 2-hydroxyethyl and methyl groups Urea, pyrazole, -OH, -CH₃ Enhanced hydrogen bonding (-OH), steric hindrance (methyl), moderate lipophilicity
BP 3125 (1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea) Urea bridge, 4-fluorobenzyl, 4-isobutoxybenzyl, piperidinyl Urea, benzyl, ether, piperidine High lipophilicity (isobutoxy), potential CNS penetration (piperidine)

Key Comparison Points:

Urea Core Variations :

  • The target compound’s urea bridge is analogous to those in Compounds 7, 19, and BP 3123. However, substituents on the urea nitrogen differ significantly:

  • The 4-sulfamoylphenyl group in the target provides strong hydrogen-bonding capacity and solubility, unlike the lipophilic -CF₃ (Compound 7) or steric -CH₃ (Compound 19) groups .
  • BP 3125’s piperidinyl and benzyl groups suggest a focus on membrane permeability, contrasting with the target’s polar sulfonamide .

Heterocyclic Moieties: Pyrrolidinone (Target) vs. Pyrazole (Compounds 7, 19):

  • Pyrazole derivatives (e.g., Compound 7) may exhibit greater metabolic resistance due to trifluoromethyl groups but lower solubility .

Fluorophenyl Group Orientation: notes that fluorophenyl groups in isostructural compounds adopt perpendicular or planar conformations relative to the core structure, affecting π-π stacking and crystal packing . Similar behavior in the target compound could influence its solid-state stability and solubility.

Synthetic Feasibility :

  • The target’s synthesis may face challenges in introducing the sulfamoyl group, which requires precise sulfonation conditions. By contrast, Compounds 7 and 19 were synthesized via straightforward hydrazine-based cyclization (pyrazole formation) .

Structural Insights from Crystallography and Conformational Analysis

  • Planarity and Dihedral Angles: highlights chalcone derivatives with fluorophenyl groups exhibiting dihedral angles of 7.14°–56.26° between aromatic rings, influencing intermolecular interactions . The target’s fluorophenyl-pyrrolidinone moiety may adopt a similar range, affecting binding pocket compatibility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves coupling a pyrrolidinone intermediate with 4-sulfamoylphenyl isocyanate. Key steps include:

  • Step 1 : Preparation of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine via cyclization of γ-aminobutyric acid derivatives with fluorophenyl groups under acidic conditions .
  • Step 2 : Reaction with 4-sulfamoylphenyl isocyanate in anhydrous THF at 0–5°C to form the urea linkage.
  • Optimization : Use of catalytic DMAP improves regioselectivity, while inert atmosphere (N₂/Ar) minimizes side reactions. Purity is enhanced via recrystallization in ethanol/water (yield: ~65–75%) .

Q. How is the compound structurally characterized, and which spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms connectivity, with diagnostic signals:
  • δ 7.6–7.8 ppm (aromatic protons of sulfamoylphenyl).
  • δ 6.8–7.2 ppm (fluorophenyl protons).
  • δ 3.2–3.5 ppm (pyrrolidinone CH₂ groups) .
  • FT-IR : Urea C=O stretch at ~1640–1680 cm⁻¹; sulfonamide S=O at ~1150–1200 cm⁻¹ .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peak matching theoretical molecular weight (C₁₇H₁₆FN₃O₄S: 393.39 g/mol) .

Q. What preliminary biological screening data exist for this compound?

  • Findings : While direct data on the compound is limited, structurally similar urea derivatives exhibit:

  • Antimicrobial Activity : MIC values of 8–10 µM against Gram-positive bacteria (e.g., S. aureus) .
  • Enzyme Inhibition : IC₅₀ of 0.5–2 µM against carbonic anhydrase IX due to sulfamoyl group interactions .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s conformational stability and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL reveals:

  • Dihedral Angles : ~45° between fluorophenyl and sulfamoylphenyl planes, suggesting limited conjugation.
  • Hydrogen Bonding : Urea NH groups form H-bonds with sulfonamide O atoms (distance: 2.8–3.0 Å), stabilizing the lattice .
    • Software : SHELXPRO for structure refinement; Mercury for visualizing Hirshfeld surfaces (e.g., 2.5% F···H contacts) .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s bioactivity?

  • Key Modifications :

  • Sulfamoyl Group : Critical for enzyme inhibition; replacing it with acetyl reduces CA IX affinity by >10-fold .
  • Fluorophenyl Substituent : Para-fluorine enhances metabolic stability compared to chloro/methoxy analogs .
    • Experimental Design : Synthesize analogs with varying substituents (e.g., -CF₃, -OCH₃) and compare IC₅₀ values in enzyme assays .

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Insights : Molecular docking (AutoDock Vina) predicts:

  • Carbonic Anhydrase IX : Sulfamoyl group coordinates with Zn²⁺ in the active site (binding energy: −9.2 kcal/mol) .
  • Kinase Targets : Urea moiety forms hydrogen bonds with ATP-binding pocket residues (e.g., Tyr-185 in EGFR) .
    • Validation : Surface plasmon resonance (SPR) confirms binding affinity (KD: 120 nM for CA IX) .

Q. How can contradictory data on biological activity be resolved across studies?

  • Analysis Framework :

  • Assay Variability : Compare MIC values under standardized CLSI guidelines vs. in-house protocols .
  • Solubility Effects : Use DMSO stock concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Metabolic Interference : Test for CYP450 inhibition (e.g., CYP3A4) to rule out off-target effects .

Future Directions & Methodological Gaps

Q. What computational and experimental approaches are recommended for elucidating unknown pharmacokinetic properties?

  • Strategies :

  • ADMET Prediction : SwissADME for logP (predicted: 2.1) and BBB permeability .
  • In Vivo Profiling : Radiolabel the compound (e.g., ¹⁴C) for biodistribution studies in rodent models .
    • Challenges : Sulfamoyl group’s polarity may limit oral bioavailability; consider prodrug strategies (e.g., esterification) .

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